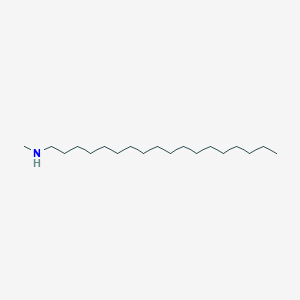

N-Methyloctadecylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66468. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyloctadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h20H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEGKVHRCLBFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870977 | |

| Record name | 1-Octadecanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-55-6 | |

| Record name | Methyloctadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyloctadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyloctadecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyloctadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLOCTADECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VII03N5WBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Methylstearylamine

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Methylstearylamine (CAS No: 2439-55-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data from established sources, offering insights into its molecular structure, thermodynamic properties, spectroscopic signature, and safe handling protocols. The guide includes generalized experimental methodologies for property determination, emphasizing the causal relationships between molecular structure and observable characteristics. All data and claims are substantiated with citations to authoritative sources to ensure scientific integrity.

Chemical Identity and Molecular Structure

N-Methylstearylamine, also known as N-methyloctadecan-1-amine, is a secondary amine characterized by a long C18 saturated alkyl chain (stearyl group) attached to a methylamino group.[1] This amphipathic structure, with a large, nonpolar hydrophobic tail and a polar secondary amine head, dictates its physical properties and potential applications as a surfactant, chemical intermediate, or modifying agent in various formulations.

Table 1: Chemical Identifiers for N-Methylstearylamine

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 2439-55-6 | [1] |

| Molecular Formula | C₁₉H₄₁N | [1] |

| Molecular Weight | 283.54 g/mol | |

| IUPAC Name | N-methyloctadecan-1-amine | [1] |

| Synonyms | N-Methyl-N-octadecylamine, Methylstearylamine, N-Stearyl-N-methylamine | [1] |

| SMILES String | CCCCCCCCCCCCCCCCCCNC |

| InChI Key | SZEGKVHRCLBFKJ-UHFFFAOYSA-N | |

The molecule's structure consists of a saturated eighteen-carbon chain, which imparts significant van der Waals forces and hydrophobic character. The secondary amine group (-NH-) provides a site for hydrogen bonding and serves as a weak base.

Core Physical and Thermodynamic Properties

The physical state and behavior of N-Methylstearylamine are a direct consequence of its high molecular weight and the interplay between its hydrophobic chain and polar amine group.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Physical Form | Solid at room temperature | Ambient | |

| Melting Point | 42 - 46 °C | Atmospheric Pressure | |

| 50 - 52 °C | Atmospheric Pressure | ||

| Boiling Point | 232 °C | at 43 hPa | |

| Flash Point | 113 °C | Closed Cup |

| Solubility | Insoluble in water; Soluble in alcohols, chloroform, and other organic solvents. | Standard Temperature |[2] |

Melting and Boiling Points

The melting point of N-Methylstearylamine is reported in the range of 42-52 °C. This relatively low melting point for a long-chain molecule indicates that while the alkyl chains allow for significant van der Waals interactions, they do not pack into a crystal lattice as efficiently as a completely non-polar alkane of similar length. The presence of the amine group disrupts perfect crystalline packing. The boiling point is high, as expected for a molecule of this mass, and is significantly reduced under vacuum.

Solubility Profile

The principle of "like dissolves like" governs the solubility of N-Methylstearylamine. The dominant feature of the molecule is the 18-carbon alkyl chain, making it overwhelmingly nonpolar. Consequently, it is practically insoluble in water but demonstrates good solubility in nonpolar organic solvents and alcohols.[2] The secondary amine group can act as a hydrogen bond acceptor and a weak donor, allowing for miscibility with polar organic solvents like ethanol, but this is insufficient to overcome the hydrophobicity of the long stearyl chain required for aqueous solubility.

Density

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the identification and structural confirmation of N-Methylstearylamine.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like N-Methylstearylamine is expected to show several characteristic absorptions:

-

N-H Stretch: A single, moderately sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[5] This peak is typically less broad and intense than the O-H stretch of an alcohol.

-

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the symmetric and asymmetric stretching of the numerous C-H bonds in the methyl and stearyl groups.

-

N-H Bend: A weak to medium absorption may be visible in the 1500-1600 cm⁻¹ range.[6]

-

C-N Stretch: Aliphatic amine C-N stretching absorptions are found in the 1000-1250 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides clear structural information. The N-H proton typically appears as a broad singlet between 0.5-5.0 ppm, and its chemical shift is concentration-dependent.[6] This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.[5] The N-methyl group (N-CH₃) is particularly distinct, appearing as a sharp three-proton singlet between 2.2-2.6 δ.[5] The protons on the carbon alpha to the nitrogen (-CH₂-N) will be deshielded and appear around 2.3-3.0 ppm.[6] The long alkyl chain will produce a large, complex multiplet in the 1.2-1.6 ppm region and a triplet for the terminal methyl group around 0.9 ppm.

-

¹³C NMR: Carbons bonded directly to the nitrogen atom are deshielded and appear in the 30-65 ppm range.[6] The N-methyl carbon will have a distinct chemical shift in this region. The carbons of the long stearyl chain will give rise to a series of signals in the typical aliphatic region (10-40 ppm).

Mass Spectrometry (MS)

In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. N-Methylstearylamine (C₁₉H₄₁N) has a molecular weight of ~283.5, and its molecular ion peak (M⁺) will appear at an m/z corresponding to this odd value. The characteristic fragmentation pattern for long-chain amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[5] This results in the formation of a stable, resonance-stabilized iminium cation, which is often the base peak in the spectrum.

Experimental Methodologies

To ensure trustworthy and reproducible data, standardized protocols must be employed for the determination of physical properties. The following sections describe generalized, self-validating workflows for characterizing a long-chain amine like N-Methylstearylamine.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point and other thermal transitions of a solid material with high precision.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 3-5 mg of N-Methylstearylamine into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 80 °C).

-

Data Analysis: The melting event will be observed as an endothermic peak on the heat flow vs. temperature curve. The onset temperature of this peak is typically reported as the melting point. The peak temperature and the integrated area (enthalpy of fusion) are also recorded.

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Spectroscopic Characterization Workflow

This workflow outlines the logical steps for obtaining and interpreting a full spectroscopic profile of the compound.

Methodology:

-

Sample Preparation: Ensure the sample is pure. For NMR, dissolve ~10 mg in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). For IR, the analysis can be performed on a neat solid sample using an ATR-FTIR accessory or as a melt between salt plates. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the ¹H NMR, ¹³C NMR, IR, and MS spectra using calibrated spectrometers. For NMR, acquire standard 1D spectra and consider 2D experiments (e.g., COSY, HSQC) if structural ambiguity exists.

-

Data Interpretation (IR): Identify key functional group frequencies (N-H, C-H, C-N) and compare them to known values for secondary amines.

-

Data Interpretation (MS): Confirm the molecular weight from the molecular ion peak. Analyze the fragmentation pattern, looking for the characteristic α-cleavage fragments.

-

Data Interpretation (NMR): Integrate the ¹H NMR signals to confirm proton counts. Assign peaks based on chemical shift, multiplicity, and correlation data from 2D spectra. Confirm that the number of signals in the ¹³C NMR spectrum matches the number of unique carbons in the structure.

-

Structural Confirmation: Synthesize all spectroscopic data. The combined information should provide unambiguous confirmation of the N-Methylstearylamine structure.

Caption: General workflow for spectroscopic structural confirmation.

Safety, Handling, and Storage

N-Methylstearylamine is a chemical that requires careful handling to minimize risk to personnel.

-

Hazards: It is classified as causing skin irritation and serious eye damage. It may also cause respiratory irritation. As a long-chain amine, it should be handled as a corrosive substance.[7][8] The material is a combustible solid.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., impervious nitrile), chemical safety goggles or a face shield, and a lab coat.[7][8] If dusts can be generated, use a NIOSH-approved respirator.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] Keep away from heat, sparks, and open flames.[7][9] Use non-sparking tools and take precautionary measures against static discharge.[7] Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] It may be sensitive to air and carbon dioxide; storage under an inert atmosphere is recommended for long-term stability.

Relevance and Applications in Drug Development

While N-Methylstearylamine itself is not an active pharmaceutical ingredient, its structural motifs are highly relevant to drug development. Long alkyl chains are used to modulate lipophilicity, which can be critical for membrane permeability and formulation. The amine functional group is a key pharmacophore in a vast number of approved drugs, often used for its basicity to form stable salts or for its ability to interact with biological targets.[11][12] Compounds like N-Methylstearylamine can serve as valuable intermediates in the synthesis of more complex molecules, such as quaternary ammonium compounds for antimicrobial applications or as components in lipid-based drug delivery systems like liposomes or solid lipid nanoparticles.

References

-

The Good Scents Company. (n.d.). dimethyl stearamine, 124-28-7. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75539, N-Methyloctadecylamine. [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). Solubility of Amines. [Link]

-

ACS Publications. (2023-12-14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]

-

Wikipedia. (n.d.). Dimethylamine. [Link]

-

Chemistry LibreTexts. (2024-03-24). Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. (2024-07-30). Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. [Link]

-

Oreate AI. (2025-12-16). Application Research of Small Molecule Compound N40 in Drug Development. [Link]

-

PubMed Central (PMC). (2024-09-02). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

Sources

- 1. This compound | C19H41N | CID 75539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 溶剂混溶性表 [sigmaaldrich.com]

- 3. 7311-30-0 CAS MSDS (N-METHYLDODECYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N,N-二甲基十二烷基胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of N-Methyloctadecylamine

Introduction

N-Methyloctadecylamine, also known as N-methylstearylamine, is a long-chain aliphatic secondary amine with the chemical formula C₁₉H₄₁N.[1][2] Its molecular structure, characterized by a hydrophilic amine head and a long, hydrophobic octadecyl tail, imparts valuable surfactant properties. This amphiphilic nature makes it a crucial intermediate in the synthesis of specialty chemicals, including emulsifiers, wetting agents, and corrosion inhibitors for various industrial applications.[1] Furthermore, its cationic nature allows for its use in formulations requiring enhanced surface activity. Given its utility, a robust and well-characterized method for its synthesis and purification is paramount for researchers and professionals in drug development and chemical manufacturing.

This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the scientifically sound Eschweiler-Clarke reaction. It further details the critical aspects of its purification, addressing the unique challenges posed by long-chain amines.

Synthesis of this compound via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and highly efficient method for the N-methylation of primary and secondary amines.[3][4][5] This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a direct and high-yielding pathway to the desired tertiary amine without the risk of forming quaternary ammonium salts.[3][4][6]

Reaction Mechanism and Rationale

The reaction proceeds through a series of well-defined steps:

-

Imine Formation: The primary amine, octadecylamine, first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

-

Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine, this compound. This step is irreversible due to the loss of carbon dioxide.[4]

-

Second Methylation (Avoided): While the resulting secondary amine could theoretically react further with formaldehyde, the Eschweiler-Clarke conditions are optimized to favor the mono-methylation of the primary amine, particularly when stoichiometry is controlled. For the synthesis of a secondary amine, starting with the corresponding primary amine is the key. To synthesize this compound, one would ideally start with octadecylamine. The reaction with formaldehyde and formic acid would then introduce a single methyl group.

The choice of the Eschweiler-Clarke reaction is underpinned by its numerous advantages:

-

High Selectivity: It selectively produces the methylated amine without the formation of quaternary ammonium salts.[4]

-

Mild Reaction Conditions: The reaction is typically carried out at moderate temperatures (around 80-100°C), which is compatible with a wide range of functional groups.[3]

-

High Yields: The reaction is known for its high efficiency, often resulting in yields exceeding 80%.[3]

-

Operational Simplicity: It is a one-pot procedure that is relatively straightforward to perform.[3]

Diagram of the Eschweiler-Clarke Reaction for this compound Synthesis

Caption: Synthetic pathway for this compound via the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Octadecylamine | 269.51 | 26.95 g | 0.1 |

| Formaldehyde (37% aq. soln.) | 30.03 | 8.1 g (22.0 mL) | 0.1 |

| Formic Acid (90% aq. soln.) | 46.03 | 9.2 g (7.7 mL) | 0.18 |

| Diethyl Ether | - | As needed | - |

| Sodium Hydroxide (5M aq. soln.) | 40.00 | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octadecylamine (26.95 g, 0.1 mol).

-

With stirring, add formic acid (9.2 g, 0.18 mol) to the flask. An exothermic reaction will occur, forming the amine salt.

-

Slowly add the 37% aqueous formaldehyde solution (8.1 g, 0.1 mol) to the reaction mixture.

-

Heat the mixture to 80-90°C in a water bath and maintain this temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 5M sodium hydroxide solution to the flask until the solution is strongly alkaline (pH > 11). This will liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The purification of long-chain amines like this compound presents unique challenges due to their physical and chemical properties.[7] Common impurities include unreacted starting materials, over-alkylation products (in this case, the tertiary amine), and oxidation products.[7]

Challenges in Purifying Long-Chain Amines

-

High Boiling Points: These compounds often require vacuum distillation to prevent thermal degradation.[7]

-

Basicity: Their basic nature can lead to strong interactions with acidic stationary phases like silica gel in chromatography, resulting in tailing and poor separation.[7][8][9]

-

Oxidation: Long-chain amines can be susceptible to oxidation, especially when heated, leading to colored impurities.[7]

Recommended Purification Strategy: Vacuum Distillation

For thermally stable, liquid amines with non-volatile impurities, vacuum distillation is the preferred method of purification.[7] Given that this compound has a reported melting point of 42-46°C, it can be handled as a liquid at slightly elevated temperatures for distillation.

Diagram of the Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Vacuum Distillation

Apparatus:

-

A short-path distillation apparatus is recommended to minimize product loss.

-

A vacuum pump capable of reaching pressures below 1 mmHg.

-

A heating mantle with a stirrer.

-

A cold trap to protect the vacuum pump.

Procedure:

-

Transfer the crude this compound to the distillation flask.

-

Assemble the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.

-

Begin to slowly evacuate the system with the vacuum pump. A cold trap (liquid nitrogen or dry ice/acetone) should be in place.

-

Once a stable vacuum is achieved (e.g., < 1 mmHg), begin to gently heat the distillation flask with the heating mantle while stirring.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric pressure boiling point of 332°C.[]

-

Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

-

The purified this compound should be a colorless to pale yellow liquid or solid, depending on the ambient temperature.[1]

Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the methyl group attached to the nitrogen, the methylene group adjacent to the nitrogen, the long alkyl chain, and the terminal methyl group. |

| ¹³C NMR | The spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.[11] |

| GC-MS | Gas chromatography-mass spectrometry will provide information on the purity of the sample and the molecular weight of the compound (283.54 g/mol ).[2] |

| FTIR | The infrared spectrum will show a characteristic N-H stretch for the secondary amine. |

Conclusion

The synthesis of this compound via the Eschweiler-Clarke reaction offers a reliable and high-yielding method for its production. Careful purification by vacuum distillation is crucial to obtain a high-purity product suitable for its intended applications. The protocols and rationale outlined in this guide provide a solid foundation for researchers and professionals to successfully synthesize and purify this important long-chain amine.

References

- Benchchem. (n.d.). Purification of Long-Chain Amines.

- Fisher Scientific. (n.d.). This compound 98.0+%. TCI America™.

- CymitQuimica. (n.d.). Methyloctadecylamine. CAS 2439-55-6.

- Grokipedia. (n.d.). Eschweiler–Clarke reaction.

- Wikipedia. (n.d.). Eschweiler–Clarke reaction.

- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.

- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.

- Google Patents. (n.d.). Process of making long chain internal fatty tertiary amines. (US7342136B2).

- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Science Forums. (2011, August 29). Amine purification. Chemistry.

- Biotage. (2023, January 19). Is there an easy way to purify organic amines?

- Sigma-Aldrich. (n.d.). This compound 98%.

- ChemicalBook. (n.d.). N-METHYL-N-OCTADECYLAMINE(2439-55-6) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound 98%.

- BOC Sciences. (n.d.). This compound. CAS 2439-55-6.

Sources

- 1. CAS 2439-55-6: Methyloctadecylamine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]

- 9. biotage.com [biotage.com]

- 11. N-METHYL-N-OCTADECYLAMINE(2439-55-6) 13C NMR [m.chemicalbook.com]

The Solubility Profile of N-Methyloctadecylamine: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Introduction: Understanding the Significance of N-Methyloctadecylamine in Advanced Applications

This compound (CAS No. 2439-55-6), a secondary amine with a long C18 alkyl chain, is a molecule of significant interest in various fields, including drug delivery, materials science, and industrial applications.[1] Its unique amphiphilic nature, characterized by a hydrophilic amine head and a long, hydrophobic tail, dictates its interaction with a wide array of organic solvents. This technical guide provides an in-depth exploration of the solubility characteristics of this compound, offering a theoretical framework, predictive tools, and a practical experimental protocol to empower researchers, scientists, and drug development professionals in their formulation and application endeavors. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating stable and efficacious products.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. At a molecular level, the dissolution of a solute in a solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a waxy solid at room temperature with a melting point between 42-46°C, the dominant forces are van der Waals interactions along its long alkyl chain and the potential for hydrogen bonding and dipole-dipole interactions at the secondary amine group.[1]

A more quantitative approach to predicting solubility lies in the concept of solubility parameters . The Hildebrand solubility parameter offers a single value to estimate the cohesive energy density of a substance. However, for a molecule with both nonpolar and polar functionalities like this compound, the Hansen Solubility Parameters (HSP) provide a more nuanced and powerful predictive tool. HSP dissects the total cohesive energy into three components:

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle remains that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Predicting Solubility: Estimated Hansen Solubility Parameters of this compound

Based on the group contributions provided by Stefanis and Panayiotou, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters (HSP) of this compound

| Parameter | Value (MPa½) |

| δd (Dispersion) | 16.5 |

| δp (Polar) | 2.5 |

| δh (Hydrogen Bonding) | 4.0 |

These estimated values provide a valuable starting point for solvent screening. Solvents with HSP values close to those in Table 1 are predicted to be good solvents for this compound.

Qualitative and Semi-Quantitative Solubility Insights from a Structural Analog: Octadecylamine

While specific quantitative data for this compound is scarce, data for the structurally similar primary amine, octadecylamine (C18H39N), offers valuable qualitative and semi-quantitative insights. Octadecylamine is reported to be:

-

Slightly soluble in acetone and methanol.

-

Easily soluble in carbon tetrachloride, chloroform, ethanol, isopropanol, and toluene.

-

Soluble in ether and benzene.

-

Insoluble in water.

This information strongly suggests that this compound will exhibit a similar solubility profile, favoring less polar and moderately polar organic solvents over highly polar ones. The presence of the methyl group in this compound may slightly increase its lipophilicity compared to octadecylamine.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions and analogous data provide a strong foundation, but for precise formulation work, experimental determination of solubility is indispensable. The following section outlines a detailed, step-by-step protocol for determining the solubility of this compound in various organic solvents using the reliable isothermal shake-flask method followed by gravimetric analysis. This method is particularly well-suited for waxy solids.

Experimental Workflow: Isothermal Shake-Flask Method with Gravimetric Analysis

Caption: Workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at specified temperatures.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent):

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol)

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone)

-

Esters (e.g., Ethyl Acetate)

-

Ethers (e.g., Tetrahydrofuran)

-

Aromatic Hydrocarbons (e.g., Toluene)

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane)

-

-

Scintillation vials (20 mL) with caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Evaporating dishes or aluminum weighing pans

-

Drying oven

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Pre-weigh and label the evaporating dishes.

-

-

Sample Preparation:

-

Into a series of labeled scintillation vials, add a precise volume (e.g., 10.0 mL) of each selected organic solvent.

-

To each vial, add an excess amount of this compound (e.g., 1-2 grams). The key is to ensure that undissolved solid remains after equilibration, indicating a saturated solution.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully draw a sample from the clear supernatant of each vial using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved microparticles. This step is crucial to ensure only the dissolved solute is analyzed.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume (e.g., 5.0 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or with gentle heating.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (e.g., 40°C) until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound in the aliquot.

-

From this, determine the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Influence of Temperature on Solubility

For most solid solutes, including this compound, solubility in organic solvents increases with temperature. This is because the dissolution process is typically endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent. To investigate the effect of temperature, the experimental protocol described above can be repeated at different temperatures (e.g., 40°C and 60°C). The resulting data can be plotted as solubility versus temperature to visualize the relationship.

Data Presentation: A Framework for Comparative Analysis

To facilitate a clear comparison of the solubility of this compound across different solvent classes, the experimentally determined data should be compiled into a structured table.

Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures (Example Data)

| Solvent Class | Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 40°C ( g/100 mL) |

| Alcohols | Methanol | ||

| Ethanol | |||

| Isopropanol | |||

| Ketones | Acetone | ||

| Methyl Ethyl Ketone | |||

| Esters | Ethyl Acetate | ||

| Ethers | Tetrahydrofuran | ||

| Aromatic Hydrocarbons | Toluene | ||

| Aliphatic Hydrocarbons | Hexane |

Conclusion: A Predictive and Practical Approach to Formulation

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical principles with practical experimental guidance. By leveraging the predictive power of Hansen Solubility Parameters and understanding the influence of molecular structure and temperature, researchers can make informed decisions in solvent selection. The detailed experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is critical for the successful development of advanced materials and pharmaceutical formulations. A systematic approach, combining prediction with empirical verification, will ultimately lead to more efficient and effective utilization of this versatile long-chain amine.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. Retrieved from [Link]

Sources

Navigating the Safe Handling of N-Methyloctadecylamine: A Technical Guide for Researchers

Introduction: Understanding the Dual Nature of N-Methyloctadecylamine

This compound (CAS No. 2439-55-6), a long-chain aliphatic amine, is a versatile molecule in research and development, finding applications as a surfactant, emulsifier, and corrosion inhibitor.[1] Its utility stems from its amphiphilic nature, possessing a long, hydrophobic 18-carbon alkyl chain and a hydrophilic amine head. However, the very chemical characteristics that make it valuable also necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling of this compound, moving beyond mere procedural steps to explain the underlying scientific principles that inform these precautions. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety in their laboratories.

Chemical and Physical Properties: The Foundation of Safe Handling

A comprehensive understanding of a substance's physical and chemical properties is the bedrock of a sound safety protocol. These properties dictate its behavior under various conditions and inform the necessary handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C19H41N | [2][3][4] |

| Molecular Weight | 283.54 g/mol | [2][4][5] |

| Appearance | White to beige or slightly pale yellow solid (crystal or powder) | [2][3] |

| Melting Point | 42 - 46 °C | [2][5] |

| Boiling Point | ~346.08°C (estimate) | [2] |

| Flash Point | 113 °C (closed cup) | [2][5] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

| Chemical Family | Aliphatic Amine | [1] |

The relatively low melting point of this compound indicates that it may be a solid at room temperature but can easily melt. Its high flash point suggests it is not highly flammable, but it is a combustible solid.[5] The limited water solubility and basic nature, due to the amine group, are critical considerations for both its application and in the event of a spill.[1]

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified as a hazardous substance, and a thorough risk assessment is paramount before any handling. The primary hazards are associated with its irritant properties.[4][6]

GHS Hazard Classification:

-

Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1): Causes serious eye irritation or damage.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][6]

The causality behind these hazards lies in the chemical reactivity of the amine group and the compound's ability to interact with biological tissues. The basicity of the amine can disrupt the pH of the skin and mucous membranes, leading to irritation. The long alkyl chain can facilitate penetration into the lipid layers of the skin, exacerbating the irritant effect.

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: Always handle this compound in a well-ventilated area.[3][6] A fume hood is recommended, especially when working with powders to prevent the generation of dust or when heating the substance.[6] The rationale here is to capture any airborne dust or vapors at the source, preventing inhalation.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6] Given the risk of serious eye irritation, a face shield should be worn in situations where splashing is a possibility.[3]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[6]

-

Lab Coat: A standard lab coat should be worn to protect street clothing. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended.

-

-

Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.[5]

Experimental Workflow: Donning and Doffing PPE

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

Storage and Incompatibility: Maintaining Chemical Stability

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][6] Keep the container tightly closed to prevent moisture absorption and contamination.[2][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] The basic nature of the amine group will lead to an exothermic reaction with acids, potentially causing a dangerous rise in temperature and pressure.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and seek medical attention if irritation persists.[3][6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[2][6]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[2] Never give anything by mouth to an unconscious person.[2]

Accidental Release Measures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

-

Evacuate: Evacuate non-essential personnel from the spill area.[2]

-

Ventilate: Ensure adequate ventilation.[2]

-

Personal Protection: Don appropriate PPE, including respiratory protection.[2]

-

Containment and Cleanup: For a solid spill, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][6] For a molten spill, allow it to solidify before cleaning. Do not let the product enter drains.[2][6]

Logical Relationship: Spill Response

The following diagram outlines the logical flow of actions in response to a chemical spill.

Toxicological Information: Understanding the Health Effects

While comprehensive toxicological data for this compound is limited, the available information points to its potential for acute toxicity.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[2][6]

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the material to enter drains or waterways.[2][6]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep understanding of the substance's properties and potential hazards. By internalizing the rationale behind each safety precaution, researchers can develop a proactive and self-validating approach to laboratory safety. This guide serves as a foundational resource, and it is incumbent upon each scientist to supplement this information with site-specific risk assessments and to remain vigilant in their commitment to a safe working environment.

References

-

This compound | C19H41N | CID 75539 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

This compound | 2439-55-6 | TCI (Shanghai) Development Co., Ltd. (n.d.). Retrieved from [Link]

-

This compound, 25g, Each - CP Lab Safety. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 2439-55-6: Methyloctadecylamine | CymitQuimica [cymitquimica.com]

- 2. N-METHYL-N-OCTADECYLAMINE - Safety Data Sheet [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C19H41N | CID 75539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 2439-55-6 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-Methyloctadecylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Methyloctadecylamine, a long-chain secondary fatty amine, finds diverse applications in industrial and pharmaceutical sectors, primarily as a cationic surfactant, emulsifier, and corrosion inhibitor. Its performance and safety in these roles are intrinsically linked to its thermal stability. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, including its stability profile and decomposition pathways. A lack of direct, published experimental data on the thermal decomposition of this compound necessitates a foundational approach, combining theoretical principles with data from analogous long-chain amines. This guide will therefore extrapolate likely decomposition mechanisms and provide detailed, field-proven methodologies for their empirical verification using advanced analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Introduction to this compound: Structure and Applications

This compound (CAS RN: 2439-55-6) is a secondary amine characterized by a long C18 alkyl chain (octadecyl group) and a methyl group attached to a nitrogen atom.[1] This amphiphilic structure, possessing a hydrophilic amine head and a long, hydrophobic hydrocarbon tail, is the basis for its utility in a variety of applications.

-

Industrial Applications: Its surfactant properties are leveraged in the formulation of fabric softeners, asphalt emulsions, and as a flotation agent in mining.[2] It also serves as a corrosion inhibitor in boiler water treatments by forming a protective film on metal surfaces.[2]

-

Pharmaceutical and Biomedical Research: In the realm of drug development, long-chain amines and their derivatives are integral components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. The amine functional group, being protonatable, facilitates encapsulation of the negatively charged genetic material and subsequent endosomal escape within the target cell. The thermal stability of these lipid components is a critical parameter influencing the shelf-life and efficacy of the final drug product.

Given its waxy, solid nature at room temperature, with a melting point in the range of 42-47 °C, understanding its behavior at elevated temperatures is paramount for safe handling, formulation, and storage.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the thermal stability of this compound begins with its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₁N | [3] |

| Molecular Weight | 283.54 g/mol | [3] |

| CAS Number | 2439-55-6 | [3] |

| Melting Point | 42-47 °C | [3][4] |

| Boiling Point | ~347 °C at 760 mmHg (estimated) | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

Theoretical Decomposition Pathways of this compound

In the absence of direct experimental studies on the thermal decomposition of this compound, we can postulate the most probable degradation pathways based on the established principles of organic chemistry for secondary amines. The primary decomposition routes are likely to involve C-N bond cleavage and elimination reactions.

Hofmann Elimination

The Hofmann elimination is a classic reaction of amines that results in the formation of an alkene.[5][6][7][8][9] While this reaction is typically carried out in solution with specific reagents (exhaustive methylation followed by treatment with a base like silver oxide), a similar thermal elimination pathway can occur, particularly at elevated temperatures. For a secondary amine like this compound, this would proceed via a quasi-quaternary ammonium species formed through intermolecular interactions at high temperatures.

The key feature of the Hofmann elimination is the formation of the least substituted alkene (the "Hofmann product").[5][7] This is due to the sterically bulky nature of the amine leaving group, which favors the abstraction of a proton from the least sterically hindered β-carbon.[5][7]

In the case of this compound, the β-carbon is the second carbon of the octadecyl chain. Abstraction of a proton from this position would lead to the formation of 1-octadecene and methylamine.

Caption: Proposed Hofmann-type thermal elimination of this compound.

Free-Radical Decomposition

At sufficiently high temperatures, homolytic cleavage of bonds can occur, leading to the formation of free radicals.[10][11][12][13] For this compound, the C-N bonds are likely to be the most susceptible to cleavage due to the lower bond dissociation energy compared to C-C and C-H bonds.

The initiation step would involve the homolytic cleavage of either the N-methyl or the N-octadecyl bond:

-

Pathway A (N-Octadecyl Cleavage): CH₃(CH₂)₁₇-NH-CH₃ → CH₃(CH₂)₁₇• + •NH-CH₃

-

Pathway B (N-Methyl Cleavage): CH₃(CH₂)₁₇-NH-CH₃ → CH₃(CH₂)₁₇-NH• + •CH₃

The resulting radicals would then participate in a series of propagation steps, including hydrogen abstraction from other this compound molecules, leading to a complex mixture of products. These could include:

-

Octadecane and various octadecyl-containing fragments from the octadecyl radical.

-

Methane from the methyl radical abstracting a hydrogen atom.

-

A variety of smaller alkanes and alkenes from further fragmentation of the long alkyl chain.

Caption: Postulated free-radical decomposition pathways for this compound.

Analytical Methodologies for Thermal Characterization

To empirically determine the thermal stability and decomposition products of this compound, a multi-technique approach is essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][14][15][16] This technique is fundamental for determining the onset of decomposition and the temperature ranges of different degradation steps. For a waxy solid like this compound, careful consideration of the experimental parameters is crucial.

Step-by-Step TGA Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum). Ensure the sample is representative and forms a thin, even layer at the bottom of the pan to promote uniform heating.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition range (e.g., 600 °C) at a controlled heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

-

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is invaluable for identifying phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.

Step-by-Step DSC Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from ambient temperature (e.g., 25 °C) to a temperature above the melting point but below decomposition (e.g., 80 °C) at 10 °C/min. This step erases the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heat: Ramp the temperature again at 10 °C/min to a temperature that encompasses the decomposition region (e.g., 400 °C).

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

From the second heating scan, determine the melting point (T_m) and enthalpy of fusion (ΔH_f).

-

Analyze the high-temperature region for endothermic or exothermic peaks corresponding to decomposition events.

-

Evolved Gas Analysis (EGA): TGA-MS and Pyrolysis-GC-MS

To identify the volatile products of decomposition, TGA can be coupled with mass spectrometry (TGA-MS), or a dedicated pyrolysis-GC-MS system can be used.[7][9][14][15]

-

TGA-MS: The gaseous effluent from the TGA furnace is transferred via a heated transfer line to a mass spectrometer, allowing for the real-time identification of evolved gases as a function of temperature.[7][14][15] This is particularly useful for identifying small, volatile fragments.

-

Pyrolysis-GC-MS (Py-GC-MS): In this technique, a small amount of the sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography before being identified by mass spectrometry.[4][5][6][16] This method provides detailed separation and identification of a complex mixture of decomposition products.

Step-by-Step Py-GC-MS Protocol:

-

Sample Preparation: Place a small amount of this compound (typically 0.1-1.0 mg) into a pyrolysis sample cup.

-

Pyrolysis: Set the pyrolysis temperature (e.g., 500 °C) and time (e.g., 30 seconds). The pyrolyzer rapidly heats the sample, causing thermal decomposition.

-

GC Separation: The volatile fragments are swept into a GC column. A typical temperature program for the GC oven might be:

-

Hold at 40 °C for 2 minutes.

-

Ramp to 300 °C at 10 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

MS Detection: The separated compounds eluting from the GC column are ionized (typically by electron ionization) and detected by the mass spectrometer.

-

Data Analysis:

-

Identify the individual peaks in the chromatogram.

-

Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the corresponding decomposition product.

-

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Expected Analytical Results and Interpretation

Based on the proposed decomposition pathways, the following results can be anticipated from the analytical techniques described:

| Technique | Expected Observation | Interpretation |

| TGA | A significant mass loss event starting at elevated temperatures (>200 °C). The DTG curve may show one or multiple overlapping peaks. | The onset temperature indicates the beginning of thermal decomposition. Multiple peaks in the DTG suggest a multi-step degradation process. |

| DSC | An endothermic peak corresponding to melting around 42-47 °C. At higher temperatures, broad endothermic or exothermic peaks may be observed, corresponding to the TGA mass loss. | Endothermic decomposition suggests bond-breaking is the dominant process. Exothermic events could indicate secondary reactions or rearrangements. |

| TGA-MS / Py-GC-MS | Detection of fragments corresponding to 1-octadecene (m/z = 252) and methylamine (m/z = 31) would support the Hofmann elimination pathway. A complex mixture of alkanes and alkenes with varying chain lengths would be indicative of free-radical decomposition.[2] | The identity and relative abundance of the detected fragments provide direct evidence for the operative decomposition mechanisms. |

Conclusion and Recommendations for Safe Handling

While a definitive thermal decomposition profile for this compound awaits direct experimental investigation, this guide provides a robust theoretical framework and detailed analytical protocols for its characterization. Based on the chemistry of analogous long-chain secondary amines, decomposition is expected to initiate at elevated temperatures, likely proceeding through a combination of Hofmann-type elimination and free-radical pathways.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Avoid High Temperatures: Given the potential for decomposition, prolonged exposure of this compound to temperatures approaching its boiling point should be avoided during manufacturing, formulation, and storage.

-

Inert Atmosphere: When heating is necessary, the use of an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent oxidative degradation, which can occur at lower temperatures than thermal decomposition.

-

Analytical Characterization: For any application where thermal stability is a critical parameter, it is imperative to perform the analytical characterizations outlined in this guide (TGA, DSC, and Py-GC-MS) to establish a precise stability profile for the specific grade and purity of the material being used.

By adhering to these principles and employing the methodologies described herein, a comprehensive understanding of the thermal stability and decomposition of this compound can be achieved, ensuring its safe and effective use in research and product development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Hofmann elimination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]

-

PubChem. (n.d.). Octadecylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Hofmann elimination. Retrieved from [Link]

-

Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, October 18). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored? Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermogravimetry and Gas Analysis, Part 2: TGA-MS. Retrieved from [Link]

-

American Laboratory. (2005, January 1). TGA With Evolved Gas Analysis. Retrieved from [Link]

-

KU Leuven. (n.d.). Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS). Retrieved from [Link]

-

Analytical Pyrolysis and Mass Spectrometry to Characterise Lignin in Archaeological Wood. (n.d.). MDPI. Retrieved from [Link]

-

TA Instruments. (n.d.). Decomposition Kinetics using TGA. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

-

U.S. Department of Agriculture. (n.d.). Octadecylamine. Agricultural Marketing Service. Retrieved from [Link]

-

G. A. E. E., & A. A. S. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Biomolecular Structure & Dynamics, 32(1), 1-16. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Mass spectral interpretation. Retrieved from [Link]

-

Chromatography Online. (2015, January 1). Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography. Retrieved from [Link]

-

Master Organic Chemistry. (2013, July 30). Free Radical Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 25). 4.2: Free Radical Reactions. Retrieved from [Link]

-

Organic Mechanisms: Radicals Chapter 2. (n.d.). Retrieved from [Link]

-

YouTube. (2021, April 16). Free Radical Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Decomposition pathways of diphenylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Main reaction steps for the thermal decomposition of rigid PU foams.... Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterisation of waxes by differential scanning calorimetry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Alkanes. (n.d.). Retrieved from [Link]

-

YouTube. (2022, August 6). Mass Spectrometry of Alkenes. Retrieved from [Link]

-

NIST. (n.d.). 1-Octadecanamine, N-methyl-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyloctadecylnitrosamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2020, August 6). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of Di(n-octadecyl)amine and Di(n-hexadecyl)amine. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC diagrams of FAAms synthesized from.... Retrieved from [Link]

-

NIH. (n.d.). Molecular and Aggregate Structural, Thermal, Mechanical and Photophysical Properties of Long-Chain Amide Gelators.... Retrieved from [Link]

-

ResearchGate. (n.d.). Investigations on the thermal stability and decomposition mechanism of an amine-functionalized ionic liquid.... Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves for the thermal decomposition of samples in air and nitrogen. Retrieved from [Link]

-

ResearchGate. (n.d.). DTA, TG and DTG plot of [(methyl)4N]2[MoS4] decomposition. Retrieved from [Link]

-

NIH. (2023, May 23). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability and age hardening of supersaturated AlCrN hard coatings. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of Al-Cr-N hard coatings. Retrieved from [Link]

-

ResearchGate. (2008, March 6). Thermal stability of CrN x nanometric coatings deposited on stainless steel. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of the microencapsulated phase change materials (MEPCMs). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermokinetics of alkyl methylpyrrolidinium [NTf2] ionic liquids: Effect of alkyl chain on thermal stability. Retrieved from [Link]

-

Ataman Kimya. (n.d.). OCTADECYLAMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. Retrieved from [Link]

-

NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]

Sources

- 1. Octadecylamine | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ams.usda.gov [ams.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]

- 8. Molecular and Aggregate Structural, Thermal, Mechanical and Photophysical Properties of Long-Chain Amide Gelators Containing an α-Diketo Group in the Presence or Absence of a Tertiary Amine Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. filab.fr [filab.fr]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]

- 12. tainstruments.com [tainstruments.com]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mt.com [mt.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

N-Methyloctadecylamine critical micelle concentration (CMC) theory

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of N-Methyloctadecylamine

Introduction: Understanding this compound

This compound (also known as N-Methylstearylamine), with the chemical formula CH₃(CH₂)₁₇NHCH₃, is a long-chain aliphatic secondary amine.[1][2] Its molecular structure is fundamentally amphiphilic, comprising a long, 18-carbon hydrophobic tail (octadecyl group) and a polar secondary amine headgroup.[3] This dual nature classifies it as a cationic surfactant (under acidic to neutral conditions), driving its tendency to adsorb at interfaces and, most importantly, to self-assemble in solution.[3][4]

The concentration at which this spontaneous self-assembly into organized structures, known as micelles, occurs is termed the Critical Micelle Concentration (CMC).[5] The CMC is not merely a physical constant but a critical parameter that dictates the physicochemical behavior and functional efficacy of this compound in any formulation. For researchers and drug development professionals, a thorough understanding of its CMC is paramount for harnessing its properties in applications ranging from emulsification and stabilization to sophisticated drug delivery systems.[6][7] This guide provides a deep dive into the theoretical underpinnings, influencing factors, and robust experimental determination of the CMC of this compound.

Part 1: The Theoretical Framework of Micellization

The self-assembly of this compound into micelles is a thermodynamically driven process governed by a delicate interplay of enthalpic and entropic forces in an aqueous environment.[8][9]

Thermodynamics of Self-Assembly

Micellization is spontaneous, meaning the change in Gibbs free energy (ΔG_mic) for the process is negative.[9] This is described by the Gibbs-Helmholtz equation:

ΔG_mic = ΔH_mic - TΔS_mic

Where:

-

ΔH_mic is the change in enthalpy.

-

T is the absolute temperature.

-

ΔS_mic is the change in entropy.

For many surfactants, micellization is primarily entropy-driven.[3] The positive ΔS_mic originates from the hydrophobic effect .[8] Water molecules surrounding the individual hydrophobic octadecyl chains of the surfactant monomers are forced into a highly ordered, cage-like structure. When these chains sequester themselves into the core of a micelle, these ordered water molecules are released into the bulk solvent, leading to a significant increase in the overall entropy of the system.[9] This large, favorable entropy change is the principal driving force for micelle formation.[3]

Molecular Structure and Micelle Formation

The structure of the this compound molecule dictates the formation and shape of the resulting micelle. The long C18 alkyl chain provides a strong hydrophobic driving force, suggesting that its CMC will be very low compared to shorter-chain amine surfactants.[10] The secondary amine headgroup is relatively small. In an aqueous solution, these molecules will aggregate to shield their hydrophobic tails from the water, forming a spherical micelle with a hydrocarbon core and a shell of polar amine headgroups exposed to the aqueous phase.

Part 2: Critical Factors Influencing CMC

The CMC is not an immutable value; it is highly sensitive to the surrounding environment. An experienced scientist does not just measure the CMC but controls the conditions to understand its behavior fully.

pH and Headgroup Ionization

As a secondary amine, the headgroup of this compound can be protonated (R₂NH₂⁺) in acidic conditions or remain neutral (R₂NH) in basic conditions. This pH-dependent ionization is a dominant factor.

-